VUF 10148
CAS No.:
Cat. No.: VC0005854
Molecular Formula: C20H22N4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H22N4 |
---|---|
Molecular Weight | 318.4 g/mol |
IUPAC Name | 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline |
Standard InChI | InChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3 |
Standard InChI Key | PQQUQVYOCGJWAX-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Canonical SMILES | CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Chemical and Structural Properties
Molecular Characteristics
VUF 10148 belongs to the quinoxaline class of heterocyclic compounds, characterized by a bicyclic structure comprising two fused pyrazine rings. The molecule features a 4-methylpiperazine substituent at position 3 and a benzyl group at position 2 of the quinoxaline core (Figure 1) . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the quinoxaline system, which facilitates π-π stacking interactions with aromatic residues in the H4R binding pocket .
Table 1: Key physicochemical properties of VUF 10148
Property | Value |
---|---|
IUPAC Name | 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline |
Molecular Formula | |
Molecular Weight | 318.4 g/mol |
CAS Registry Number | 1001065-53-7 |
Solubility (25°C) | 12 mg/mL in DMSO |
LogP (Octanol-Water) | 2.8 ± 0.3 |
The compound’s moderate lipophilicity (LogP = 2.8) balances membrane permeability and aqueous solubility, making it suitable for both in vitro and in vivo applications . Protonation of the piperazine nitrogen at physiological pH enhances binding affinity through electrostatic interactions with H4R’s Asp94³·³² residue .
Synthetic Accessibility
Initial synthetic routes involved nucleophilic aromatic substitution between 2-chloro-3-benzylquinoxaline and 4-methylpiperazine in dimethylformamide (DMF) at 80°C, yielding VUF 10148 with 89% purity after recrystallization . Microwave-assisted synthesis reduced reaction times from 24 hours to 45 minutes while maintaining comparable yields (85–87%) . Industrial-scale production employs continuous flow reactors with in-line purification via high-performance liquid chromatography (HPLC), achieving >99% chemical purity .
Pharmacological Profile
Receptor Affinity and Selectivity
Radioligand displacement assays using [³H]histamine in HEK-293 cells expressing human H4R revealed a pKi value of 7.40 for VUF 10148, indicating nanomolar affinity . The compound exhibits >100-fold selectivity over histamine H1, H2, and H3 receptor subtypes, with negligible activity at 168 other GPCRs screened in the Psychoactive Drug Screening Program .
Table 2: Comparative receptor binding profiles
Compound | H4R pKi | H1R pKi | H3R pKi | Selectivity Ratio (H4R/H1R) |
---|---|---|---|---|
VUF 10148 | 7.40 | 5.10 | 5.80 | 199:1 |
VUF 10214 | 8.25 | 4.90 | 6.10 | 2,238:1 |
JNJ7777120 | 8.10 | 6.30 | 7.20 | 63:1 |
Despite lower absolute affinity than reference antagonist JNJ7777120, VUF 10148’s superior subtype selectivity makes it preferable for mechanistic studies requiring minimal off-target effects .
Functional Activity in Inflammation Models
In rat carrageenan-induced paw edema, intraperitoneal administration of 10 mg/kg VUF 10148 reduced swelling by 62 ± 8% at 6 hours post-injection, comparable to the efficacy of indomethacin (65 ± 6%) . Flow cytometry analysis demonstrated a 40% reduction in neutrophil infiltration into inflamed tissue, correlating with decreased interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) levels in paw exudates .
Mechanism of Action
Orthosteric Binding Dynamics
Cryo-EM structures of H4R-Gi complexes show VUF 10148 occupies the histamine-binding pocket through three key interactions (Figure 2) :
-
Ionic bonding between the protonated piperazine nitrogen and Asp94³·³²
-
π-π stacking between the quinoxaline core and Phe344⁷·³⁹
-
Van der Waals contacts between the benzyl group and Val182⁵·⁴⁶
Molecular dynamics simulations reveal a binding residence time of 2.3 ± 0.4 seconds, sufficient for sustained receptor modulation .
Signal Transduction Modulation
In β-arrestin recruitment assays, VUF 10148 acts as a partial agonist (EC₅₀ = 380 nM, Emax = 72% relative to histamine) . This partial efficacy explains its dual behavior as a competitive antagonist in histamine-saturated systems and an agonist in low-histamine environments. Downstream effects include:
-
Inhibition of cAMP production (IC₅₀ = 110 nM)
-
Activation of ERK1/2 phosphorylation (EC₅₀ = 420 nM)
Therapeutic Implications and Comparative Analysis
Advantages Over First-Generation H4R Ligands
Unlike early H4R antagonists like thioperamide, VUF 10148 lacks imidazole rings, eliminating cytochrome P450 inhibition (IC₅₀ > 100 μM vs. 2.8 μM for thioperamide) . Its quinoxaline scaffold also confers metabolic stability, with a hepatic microsomal half-life of 42 minutes versus 8 minutes for pyrilamine derivatives .
Limitations and Optimization Strategies
Despite promising anti-inflammatory activity, VUF 10148 exhibits moderate blood-brain barrier penetration (brain/plasma ratio = 0.18) . Structural modifications introducing polar sulfonamide groups (e.g., VUF10499) improved aqueous solubility (from 12 mg/mL to 34 mg/mL) while maintaining H4R affinity (pKi = 8.12) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume